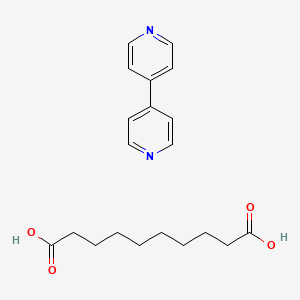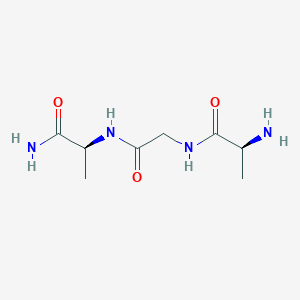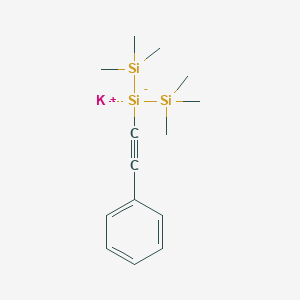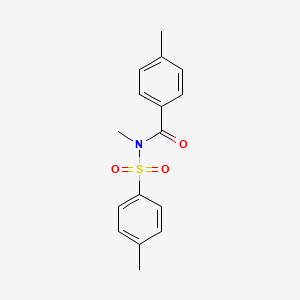
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide is an organic compound with the molecular formula C15H17NO2S It is characterized by the presence of a sulfonyl group attached to a benzamide structure, with additional methyl groups enhancing its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Similar structure but with a sulfamide group instead of a sulfonyl group.
N,N-Dimethyl-N’-(4-methylphenyl)sulfuric diamide: Contains a sulfuric diamide group.
Uniqueness
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
748793-14-8 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
N,4-dimethyl-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-8-14(9-5-12)16(18)17(3)21(19,20)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChIキー |
NYQGRTLHGXEQKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
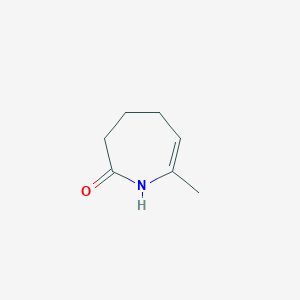
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)


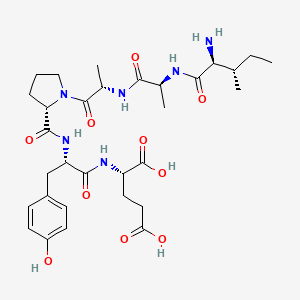
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
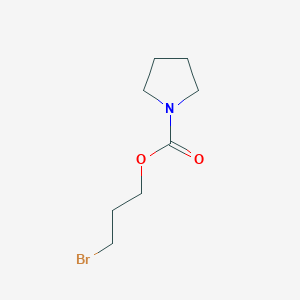
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
